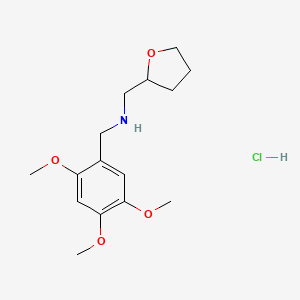

![molecular formula C19H23N3O4 B5501622 N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide](/img/structure/B5501622.png)

N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of nicotinamide derivatives. Nicotinamide is a form of vitamin B3 and has been widely studied for its various biochemical applications and interactions.

Synthesis Analysis

Nicotinamide derivatives, including compounds similar to the one , are synthesized using various chemical reactions. For example, Hirokawa et al. (1998) described the synthesis of related nicotinamide derivatives and their affinities for specific receptors (Hirokawa et al., 1998). Another study by Abdel-Aziz (2007) discussed the Lewis acid-promoted nucleophilic displacement reactions for preparing nicotinamide and nicotinic acid derivatives (Abdel-Aziz, 2007).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives often features polarized electronic structures and can form various molecular conformations. For instance, Cobo et al. (2008) analyzed the molecular structures of similar nicotinamide derivatives, highlighting differences in crystal structures despite similar molecular conformations (Cobo et al., 2008).

Chemical Reactions and Properties

Nicotinamide derivatives participate in various chemical reactions. For example, Windmueller et al. (1959) studied the reaction of ethylene oxide with nicotinamide, leading to the formation of different compounds (Windmueller et al., 1959).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility and molecular interactions, are influenced by their chemical structure. Nicoli et al. (2008) discussed how nicotinamide affects the solubility and permeation of certain compounds, reflecting its impact on physical properties (Nicoli et al., 2008).

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives are diverse, ranging from their role in inhibition of certain enzymes to their potential as anticancer agents. Kamal et al. (2014) synthesized nicotinamide derivatives and tested their anticancer activity, demonstrating significant biological effects (Kamal et al., 2014).

Applications De Recherche Scientifique

Neuroprotection and Cellular Protection Mechanisms YM-244769, a novel Na+/Ca2+ exchange inhibitor with a structure involving nicotinamide, has been investigated for its protective effects against hypoxia/reoxygenation-induced neuronal cell damage. This compound preferentially inhibits NCX3 and shows promise as a neuroprotective drug due to its ability to mitigate cellular damage in neuronal cells, potentially offering insights into the treatment of neurodegenerative disorders (Iwamoto & Kita, 2006).

Corrosion Inhibition Research on nicotinamide derivatives has also extended to the field of materials science, particularly in corrosion inhibition. A study on the corrosion inhibition effect of various nicotinamide derivatives on mild steel in hydrochloric acid solution demonstrated these compounds' effectiveness in protecting against corrosion, highlighting their potential application in extending the lifespan of metals in corrosive environments (Chakravarthy, Mohana, & Kumar, 2014).

Antimicrobial and Antineoplastic Activities The synthesis of nicotinamide analogs and their evaluation for binding to serotonin and dopamine receptors, as well as their antineoplastic activities, exemplify the therapeutic potential of these compounds in treating various conditions, including cancer and neurological disorders. Such studies contribute to our understanding of nicotinamide derivatives' multifaceted roles in medical research (Hirokawa, Yoshida, & Kato, 1998; Ross, 1967).

Chemical Synthesis and Structural Studies Nicotinamide derivatives have been a focal point in chemical synthesis, aiming to explore their biological activities further. For instance, the synthesis and biological evaluation of 2-(3-aminophenyl)-benzothiazoles as antiproliferative and apoptosis-inducing agents show the chemical versatility of nicotinamide frameworks and their potential in developing new therapeutic agents (Zhang et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-6-(2-methoxyethylamino)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-24-11-10-20-18-7-6-14(12-22-18)19(23)21-9-8-15-13-25-16-4-2-3-5-17(16)26-15/h2-7,12,15H,8-11,13H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHTZUODHOUPLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC=C(C=C1)C(=O)NCCC2COC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5501543.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)

![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)

![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)

![4-amino-N-{4-[2-(3-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5501575.png)

![7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)

![N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5501604.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5501615.png)

![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5501627.png)

![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5501633.png)